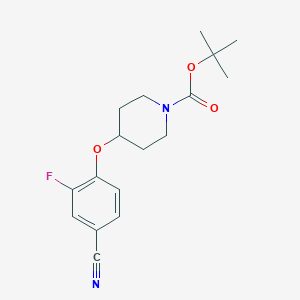
Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21FN2O3 and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C23H26FN3O3
- Molecular Weight : 411.47 g/mol
- CAS Number : 696588-84-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may inhibit key enzymes or receptors involved in disease processes, particularly in microbial infections and cancer cell proliferation.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of piperidine derivatives. In a study evaluating various compounds against Mycobacterium tuberculosis, it was found that certain piperidine analogs exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, demonstrating promising activity against resistant strains of bacteria . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.
Anticancer Potential
The anticancer properties of piperidine derivatives have been explored through various in vitro assays. For example, studies have shown that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines. A related compound with a similar structure demonstrated significant inhibition of cell growth in breast and colon cancer models . The presence of the cyano and fluorine substituents may contribute to increased lipophilicity and improved cellular uptake, enhancing its anticancer effects.
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Activity Evaluation :
- Objective : Assess the cytotoxic effects of piperidine derivatives on cancer cell lines.
- Findings : A related piperidine compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against various cancer types, indicating that this compound may possess similar properties .
Research Findings
Research indicates that the incorporation of polar groups in piperidine derivatives can enhance solubility and bioavailability while maintaining or improving biological activity. For instance, studies have shown that modifications leading to increased hydrophilicity can result in better pharmacokinetic profiles without sacrificing efficacy against target pathogens or cancer cells .
Properties
IUPAC Name |
tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-15-5-4-12(11-19)10-14(15)18/h4-5,10,13H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNGFLPBNHVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














